6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one
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Overview
Description
6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of an allylsulfonyl group at the 6-position and a methyl group at the 4-position of the quinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the functionalization of the quinolinone core. One common method is the sulfonylation of 4-methylquinolin-2(1H)-one with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate sulfonate ester, which then undergoes intramolecular cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The allylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one: can be compared with other quinolinone derivatives such as:
Uniqueness
The presence of the allylsulfonyl group at the 6-position of the quinolinone core imparts unique chemical and biological properties to this compound. This functional group can participate in various chemical reactions and may enhance the compound’s biological activity compared to similar derivatives.
Properties
IUPAC Name |
4-methyl-6-prop-2-enylsulfonyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h3-5,7-8H,1,6H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRROVTXAKHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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